n-(Tert-butoxycarbonyl)-s-propylcysteine

Catalog No.
S14018801
CAS No.
M.F
C11H21NO4S
M. Wt
263.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(Tert-butoxycarbonyl)-s-propylcysteine

Product Name

n-(Tert-butoxycarbonyl)-s-propylcysteine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

InChI

InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

WMJOCNANCHVVGE-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C(=O)O)NC(=O)OC(C)(C)C

N-(Tert-butoxycarbonyl)-S-propylcysteine is a derivative of the amino acid cysteine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a propyl group attached to the sulfur atom. Its molecular formula is C11H19NO5SC_{11}H_{19}NO_5S, and it has a molecular weight of 289.34 g/mol. The compound typically exhibits a melting point in the range of 85-87°C and is less soluble in water compared to its parent amino acid, cysteine . This compound plays a significant role in peptide synthesis and other biochemical applications due to the stability provided by the Boc protecting group.

Typical of amino acids and thiols. The presence of the thiol group allows for nucleophilic substitution reactions, while the Boc group can be removed under acidic conditions to regenerate free cysteine. Common reactions include:

  • Deprotection: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid, yielding S-propylcysteine.
  • Nucleophilic reactions: The thiol group can react with electrophiles, forming thioether bonds or disulfides.
  • Peptide bond formation: The carboxylic acid moiety can react with amines to form peptide bonds, facilitating peptide synthesis.

N-(Tert-butoxycarbonyl)-S-propylcysteine retains some biological activities associated with cysteine, including antioxidant properties due to its thiol group. Cysteine derivatives are known to participate in redox reactions and can act as precursors for glutathione synthesis, an essential antioxidant in cells. Furthermore, compounds like N-(tert-butoxycarbonyl)-S-propylcysteine are utilized in studying protein folding and stability due to their ability to form disulfide bonds in peptides.

The synthesis of N-(tert-butoxycarbonyl)-S-propylcysteine typically involves the following steps:

  • Protection of Cysteine: Starting with cysteine, the thiol group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Alkylation: The protected cysteine is then alkylated with propyl iodide or another suitable alkyl halide under basic conditions to introduce the propyl group at the sulfur atom.
  • Purification: The product is purified through techniques such as crystallization or chromatography.
CysteineBoc ClN tert butoxycarbonyl cysteinePropyl IodideN tert butoxycarbonyl S propylcysteine\text{Cysteine}\xrightarrow{\text{Boc Cl}}\text{N tert butoxycarbonyl cysteine}\xrightarrow{\text{Propyl Iodide}}\text{N tert butoxycarbonyl S propylcysteine}

N-(Tert-butoxycarbonyl)-S-propylcysteine has several applications in chemical and biological research:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides where cysteine's reactivity needs to be controlled.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Biochemical Studies: Used in studies involving protein interactions, stability, and folding mechanisms.

Research involving N-(tert-butoxycarbonyl)-S-propylcysteine often focuses on its interactions with proteins and other biomolecules. Interaction studies may include:

  • Binding Affinity: Evaluating how well this compound interacts with specific proteins or enzymes.
  • Redox Activity: Investigating its role as an antioxidant and its effect on cellular redox states.
  • Enzyme Inhibition: Assessing its potential as an inhibitor for enzymes that utilize cysteine residues.

N-(Tert-butoxycarbonyl)-S-propylcysteine shares structural similarities with several other cysteine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(tert-butoxycarbonyl)-L-cysteineC11H19NO5SC_{11}H_{19}NO_5SContains a free thiol group; used widely in peptides
S-PropylcysteineC6H13NO2SC_6H_{13}NO_2SLacks protective groups; more reactive
N-acetyl-L-cysteineC5H9NO3SC_5H_{9}NO_3SAcetylated instead of Boc; different stability
N-benzoyl-L-cysteineC10H11NO3SC_10H_{11}NO_3SBenzoyl protecting group; alters reactivity

N-(Tert-butoxycarbonyl)-S-propylcysteine is unique due to its combination of a stable protecting group and an alkane side chain, which influences its solubility and reactivity compared to other cysteine derivatives. This makes it particularly useful in synthetic chemistry where controlled reactivity is essential.

Protection-Deprotection Strategies in Boc-Functionalized Cysteine Derivatives

The tert-butoxycarbonyl (Boc) group is a cornerstone in amino acid protection due to its stability under basic and nucleophilic conditions. For Boc-Cys(Pr)-OH, the Boc moiety safeguards the α-amino group during synthetic steps, while the S-propyl group protects the thiol side chain. The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP). Deprotection is achieved using trifluoroacetic acid (TFA), which cleaves the Boc group while leaving acid-labile side-chain protections intact.

A critical consideration is the compatibility of the Boc group with the S-propyl moiety. The S-propyl group, introduced via alkylation (discussed in Section 1.2), must remain stable during Boc deprotection. Studies confirm that TFA does not cleave thioether bonds under standard conditions (25°C, 1–2 h), ensuring orthogonality. Alternative protecting groups, such as acetamidomethyl (Acm) or phenylacetamidomethyl (Phacm), are occasionally used for cysteine but lack the simplicity of Boc for N-terminal protection.

Table 1: Stability of Protecting Groups Under Common Deprotection Conditions

Protecting GroupDeprotection ReagentStability of S-Propyl
BocTFAStable
AcmHg(II)/I₂Partially stable
PhacmPenicillin amidaseStable

Chemoselective Introduction of S-Propyl Moieties via Alkylation Pathways

The S-propyl group is introduced through nucleophilic alkylation of cysteine’s thiol group. Propyl iodide or bromide serves as the alkylating agent in the presence of a base such as diisopropylethylamine (DIEA) or triethylamine (TEA). The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) at 0–25°C, achieving yields >85%. Chemoselectivity is paramount: the Boc group must remain intact, and over-alkylation (e.g., at the α-amino group) must be avoided.

Kinetic studies reveal that thiolate anions (generated by deprotonation of cysteine’s thiol) exhibit higher nucleophilicity than amino groups under basic conditions, favoring S-alkylation. For example, Boc-Cys-OH treated with propyl iodide in DMF/TEA (pH 8–9) selectively forms Boc-Cys(Pr)-OH within 2 h, with <5% N-alkylation byproducts.

Table 2: Alkylation Efficiency Under Varied Conditions

Alkylating AgentBaseSolventTime (h)Yield (%)
Propyl iodideDIEADMF288
Propyl bromideTEADMSO478
Propyl chlorideNaOHMeOH662

Solid-Phase vs. Solution-Phase Synthesis Optimization

Solid-Phase Synthesis
Boc-Cys(Pr)-OH is widely used in solid-phase peptide synthesis (SPPS). The Boc strategy involves iterative deprotection (TFA) and coupling steps on resins such as methylbenzhydrylamine (MBHA) or PAL-PEG-PS. The S-propyl group remains stable during repeated TFA treatments, enabling incorporation into long peptide sequences. Automated synthesizers achieve coupling efficiencies >99% for Boc-Cys(Pr)-OH, though steric hindrance from the S-propyl group can slow reaction rates by 15–20% compared to unprotected cysteine.

Solution-Phase Synthesis
Solution-phase methods are preferred for small-scale or fragment-based approaches. Stepwise coupling of Boc-Cys(Pr)-OH with other N-protected amino acids uses carbodiimide activators (e.g., dicyclohexylcarbodiimide (DCC)) and additives like hydroxybenzotriazole (HOBt). While solution-phase synthesis offers precise control over intermediates, purification challenges (e.g., column chromatography for thioether-containing compounds) limit scalability.

Table 3: Comparison of Synthesis Platforms

ParameterSolid-PhaseSolution-Phase
Yield per cycle95–99%80–90%
PurificationOn-resin washingChromatography
ScalabilityHigh (mg–kg)Low (mg–g)
Typical applicationsLong peptidesShort fragments

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

263.11912932 g/mol

Monoisotopic Mass

263.11912932 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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